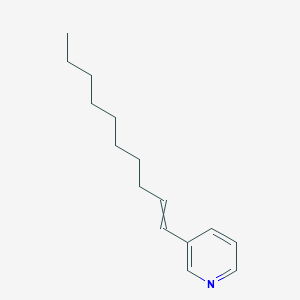
3-(Dec-1-EN-1-YL)pyridine
Cat. No. B8556776
Key on ui cas rn:
101962-18-9
M. Wt: 217.35 g/mol
InChI Key: QLVZMDGWNRPEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04555520
Procedure details


A solution of 40 g (7.3 mmol) of 1-triphenylphosphononyl bromide dissolved in 20 ml of THF was cooled to -78° C. and 2.0 ml (2.6M in hexane, 5.2 mmol) of n-BuLi was added dropwise. This was followed by the dropwise addition of 4.5 ml (5.5. eq., 26 mmol) of HMPA. The solution was stirred for 5 minutes. Then a solution of 500 mg (4.70 mmol) of 3-pyridinecarboxaldehyde in 10 ml THF was added. The resulting solution was warmed to room temperature and stirred for 2 hours. Water was added to the reaction and this was extracted with Et2O. The organic layer was washed with saturated NH4Cl, followed by saturated NaCl and dried (Na2SO4). Hexanes were added to the resulting residue, decanted and concentrated. The crude material was purified by flash chromatography (9×3 cm, silica gel, 1:1 hexanes/EtOAc) to yield 777 mg (77%) of title pyridine as a yellow oil.
[Compound]
Name
1-triphenylphosphononyl bromide
Quantity
40 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[CH3:6][N:7](P(N(C)C)(N(C)C)=O)[CH3:8].N1[CH:22]=[CH:21][CH:20]=[C:19]([CH:23]=O)C=1.O.[CH2:26]1[CH2:30]O[CH2:28][CH2:27]1>>[CH:19]([C:20]1[CH:6]=[N:7][CH:8]=[CH:22][CH:21]=1)=[CH:23][CH2:5][CH2:4][CH2:3][CH2:2][CH2:30][CH2:26][CH2:27][CH3:28]
|
Inputs


Step One
[Compound]
|
Name
|
1-triphenylphosphononyl bromide
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
4.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)C=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was warmed to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 hours
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
this was extracted with Et2O
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated NH4Cl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Hexanes were added to the resulting residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
decanted
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by flash chromatography (9×3 cm, silica gel, 1:1 hexanes/EtOAc)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 777 mg (77%) of title pyridine as a yellow oil
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

